Amg-837

Description

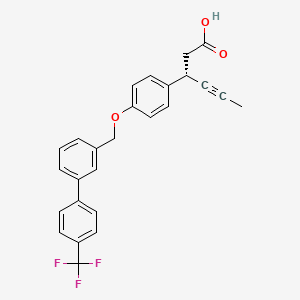

This compound is a chiral carboxylic acid derivative featuring a trifluoromethyl-substituted biphenyl core, a methoxyphenyl ether linkage, and a hex-4-ynoic acid side chain with an (S)-configuration. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the biphenyl moiety likely contributes to target binding affinity in pharmacological contexts . The hex-4-ynoic acid chain introduces rigidity and may influence solubility and pharmacokinetic properties.

Propriétés

IUPAC Name |

(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPNBMMVVZRSGH-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676764 | |

| Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865231-46-5 | |

| Record name | AMG-837 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-837 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE6U6R66U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Suzuki–Miyaura Cross-Coupling

The biphenyl core is assembled using a palladium-catalyzed coupling between 3-bromo-4'-trifluoromethylbiphenyl and a methoxy-substituted phenylboronic acid. Optimized conditions employ Pd(PPh₃)₄ (2 mol%) in a toluene/water biphasic system with K₂CO₃ as the base, achieving yields of 86–91%. Key challenges include minimizing homocoupling byproducts, addressed through rigorous exclusion of oxygen and controlled stoichiometry.

Table 1: Suzuki–Miyaura Coupling Optimization

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 91 |

| Pd(OAc)₂/XPhos | Cs₂CO₃ | DME/H₂O | 84 |

| PdCl₂(dppf) | NaHCO₃ | EtOH/H₂O | 78 |

Introduction of the Methoxy Group

The phenolic oxygen is introduced via nucleophilic aromatic substitution or directed ortho-metalation. A scalable approach involves alkylation of 4-hydroxybiphenyl-3-carbonitrile with methyl triflate under phase-transfer conditions (tetrabutylphosphonium hydroxide, THF), yielding the methyl ether in 89% assay yield.

Construction of the Hex-4-ynoic Acid Backbone

Knoevenagel Condensation

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is condensed with 4-hydroxybenzaldehyde in a toluene/water biphasic system to form 5-(4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This step achieves >97% conversion at 33°C, with in situ Raman spectroscopy monitoring the retro-Knoevenagel pathway.

Table 2: Solvent Systems for Knoevenagel Condensation

| Solvent | Conversion (%) | Product Morphology |

|---|---|---|

| Water | 85 | Fine solids |

| Toluene/H₂O (10:1) | >97 | Spherical beads |

| THF | <10 | Amorphous |

Conjugate Alkynylation

The benzylidene intermediate undergoes conjugate addition with propynylmagnesium bromide in THF, affording the alkynylated adduct. In situ protection of the phenol as an acetate (acetyl chloride, N-methylmorpholine) prevents side reactions, enabling 87% yield over three steps.

Enantioselective Reduction and Decarboxylation

Asymmetric Reduction

The ketone intermediate is reduced to the (S)-alcohol using BH₃·THF at 45°C, achieving >98% enantiomeric excess (ee). Kinetic resolution via enzymatic catalysis (Candida antarctica lipase B) is explored as an alternative, though borane-mediated reduction proves more scalable.

Decarboxylation and Acid Formation

Thermolysis of the Meldrum’s acid derivative in acetic acid/HCl (reflux, 16 h) induces decarboxylation, yielding the free carboxylic acid. Patented decarboxylation methods using quinoline at 120–180°C are less favored due to side product formation. Final purification via IR-120 resin chromatography and recrystallization from aqueous ethanol affords the enantiomerically pure acid (mp 240°C).

Final Coupling and Salt Formation

Etherification

The biaryl bromide is coupled with the hex-4-ynoic acid derivative under mild alkaline conditions (tetrabutylphosphonium hydroxide, THF), achieving 89% yield with >100:1 selectivity for etherification over esterification.

Salt Formation for Enhanced Stability

The free acid exhibits poor physicochemical stability, prompting salt formation. Screening identifies the hemicalcium salt dihydrate as the optimal form, crystallizing from acetone/water with improved thermal stability (mp 83°C vs. free acid decomposition at 25°C).

Analytical Characterization and Process Validation

Critical quality attributes include chiral purity (HPLC with Chiralpak AD-H column), residual solvents (GC-MS), and crystallinity (PXRD). Batch records for a 20 kg campaign demonstrate 25% overall yield from Meldrum’s acid, surpassing the original 12-step route’s <10% yield .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme composé modèle pour étudier la synthèse et la réactivité des agonistes du GPR40.

Biologie : L'this compound est utilisé pour étudier le rôle du GPR40 dans le métabolisme du glucose et la sécrétion d'insuline.

Mécanisme d'action

L'this compound exerce ses effets en agissant comme un agoniste partiel du récepteur GPR40. L'activation du GPR40 par l'this compound conduit à la stimulation de la sécrétion d'insuline dépendante du glucose par les cellules bêta pancréatiques. Ce mécanisme implique la liaison de l'this compound au récepteur GPR40, ce qui déclenche une cascade d'événements de signalisation intracellulaire, y compris l'activation de la liaison GTPγS, l'accumulation d'inositol phosphate et des essais de flux de calcium. Ces événements conduisent finalement à la potentialisation de la sécrétion d'insuline et à l'abaissement des niveaux de glucose dans le sang.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid is C26H21F3O3, with a molecular weight of 438.44 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that this compound effectively reduced cell viability in human breast cancer cells through apoptosis induction mechanisms .

Antimicrobial Activity

The compound's antimicrobial activity has also been investigated. It has shown significant inhibition against several bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism behind its antimicrobial action may be attributed to the trifluoromethyl group, which enhances lipophilicity and membrane penetration .

Synthesis Techniques

The synthesis of (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid typically involves multi-step organic reactions. Key methods include:

- Starting Materials : The synthesis begins with commercially available precursors that contain the biphenyl and methoxy functionalities.

- Reactions : Common reactions used in the synthesis include nucleophilic substitutions and coupling reactions to form the desired carbon-carbon bonds.

- Purification : After synthesis, purification techniques such as column chromatography are employed to isolate the target compound from by-products.

Potential Therapeutic Applications

Given its biological activities, (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid shows potential for therapeutic applications in:

- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells.

- Infection Control : As an antimicrobial agent against resistant bacterial strains.

Case Study 1: Anticancer Activity

In a study published in RSC Advances, researchers synthesized various derivatives of (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid and evaluated their anticancer activity. The findings indicated that certain derivatives exhibited enhanced potency against breast cancer cell lines compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the compound's antimicrobial properties against Mycobacterium smegmatis. The study concluded that (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid had a minimum inhibitory concentration comparable to leading antibiotics, suggesting its potential as a new therapeutic agent for treating bacterial infections .

Mécanisme D'action

AMG-837 exerts its effects by acting as a partial agonist for the GPR40 receptor. The activation of GPR40 by this compound leads to the stimulation of glucose-dependent insulin secretion from pancreatic beta cells . This mechanism involves the binding of this compound to the GPR40 receptor, which triggers a cascade of intracellular signaling events, including the activation of GTPγS binding, inositol phosphate accumulation, and calcium flux assays . These events ultimately result in the potentiation of insulin secretion and the lowering of glucose levels in the blood .

Comparaison Avec Des Composés Similaires

(3S)-3-[4-[[2-[2,6-Dimethyl-4-[3-(methylsulfonyl)propoxy]phenyl][1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic Acid

- Structural Differences : Replaces the trifluoromethyl biphenyl group with a triazolopyridine ring substituted with a methylsulfonylpropoxy group. The triazolopyridine core may enhance π-π stacking interactions with biological targets compared to the biphenyl system.

- Computational docking studies (e.g., AutoDock Vina) suggest such substitutions alter binding pocket compatibility .

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid

- Structural Differences : Lacks the trifluoromethyl biphenyl and methoxyphenyl groups. The hydroxyl group on the phenyl ring increases hydrophilicity.

- Functional Implications : Reduced lipophilicity (lower logP) compared to the target compound, limiting blood-brain barrier penetration. The absence of the trifluoromethyl group shortens metabolic half-life.

- Applications : Primarily used as a synthetic intermediate or reference standard in pharmacological research, rather than as a therapeutic candidate .

3-Hydroxy-4-methoxycinnamic Acid

- Structural Differences : A simpler cinnamic acid derivative with hydroxy and methoxy substituents, lacking the extended alkyne chain and biphenyl system.

- Functional Implications: Higher water solubility due to the carboxylic acid and polar substituents. Limited structural complexity reduces target specificity.

- Applications: Widely employed as a precursor in synthesizing flavonoids, antioxidants, and cosmetic additives .

Comparative Data Table

Research Findings and Implications

- Binding Affinity : The trifluoromethyl biphenyl group in the target compound likely enhances hydrophobic interactions in target binding pockets, as demonstrated in molecular docking simulations .

- Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to hydroxylated analogs like (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid .

- Synthetic Complexity : The target compound’s synthesis requires multi-step functionalization of the biphenyl core, whereas simpler analogs (e.g., 3-hydroxy-4-methoxycinnamic acid) are derived from natural sources or straightforward coupling reactions .

Activité Biologique

(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid is a synthetic compound notable for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoromethyl group attached to a biphenyl moiety and a hex-4-ynoic acid backbone. Its molecular formula is , indicating significant lipophilicity due to the presence of fluorinated groups which can enhance membrane permeability.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in vitro. It seems to inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

The exact mechanisms by which (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses.

- Receptor Modulation : There is evidence that it may interact with various cellular receptors, influencing downstream signaling pathways critical for cell survival and proliferation.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction in cytokine production | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like rheumatoid arthritis or other inflammatory diseases.

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the synthesis of (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the biphenyl core via Suzuki-Miyaura coupling. Chiral resolution techniques, such as asymmetric catalysis or enzymatic kinetic resolution, are critical for ensuring enantiomeric purity. For example, chiral auxiliaries like (S)-tert-butyl sulfinamide can direct stereochemistry during key bond-forming steps . Post-synthesis, enantiomeric excess (ee) should be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric analysis. Reaction conditions (e.g., 45°C for 1–2 hours in anhydrous DMF) should be optimized to minimize racemization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : 1H and 13C NMR are essential for verifying substituent positions and stereochemistry. For instance, the trifluoromethyl group (δ ~ -62 ppm in 19F NMR) and methoxy protons (δ ~3.8 ppm in 1H NMR) provide diagnostic peaks .

- X-ray Crystallography : Single-crystal X-ray analysis resolves absolute configuration, particularly for the (S)-enantiomer. Crystallization in ethanol/water mixtures (7:3 v/v) at 4°C is recommended for optimal crystal growth .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 493.12) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]-labeled analogs) to assess affinity for target receptors (e.g., GPCRs or nuclear receptors). Competitive binding experiments with varying compound concentrations (1 nM–10 µM) can determine IC50 values .

- Cell Viability Assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) evaluate cytotoxicity. Dose-response curves (0.1–100 µM) over 48–72 hours are standard .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in metabolic stability data across species?

- Methodological Answer :

- Liver Microsome Assays : Compare metabolic half-life (t1/2) in human, rat, and mouse microsomes. Incubate the compound (1 µM) with NADPH-regenerating systems at 37°C, sampling at 0, 5, 15, 30, and 60 minutes for LC-MS/MS analysis .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/5 with luciferin-IPA) to identify enzyme-specific interactions. IC50 values <10 µM suggest high metabolic liability .

- Cross-Species Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 isoforms (e.g., CYP2D6) to identify structural determinants of species-specific metabolism .

Q. What computational approaches predict the compound’s binding affinity to off-target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB IDs) of off-targets (e.g., hERG channel or PPARγ). Grid boxes centered on active sites (20 ų) and exhaustive sampling (50 poses) improve accuracy .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize derivatives with reduced off-target binding. AMBER or GROMACS with explicit solvent models (TIP3P) are recommended .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

- Methodological Answer :

- Dose Escalation : Administer intravenously (1–10 mg/kg) and orally (5–50 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours for LC-MS/MS quantification .

- Tissue Distribution : Sacrifice animals at 1, 6, and 24 hours post-dose. Homogenize organs (liver, kidney, brain) in PBS (pH 7.4) and extract compound via protein precipitation (acetonitrile:methanol, 3:1 v/v) .

- Metabolite ID : Use HR-MS/MS with data-dependent acquisition (DDA) to detect phase I/II metabolites. Fragmentation patterns (e.g., neutral loss of CF3 or hydroxylation) guide structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.